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For researchers, scientists, and drug development professionals, accurately determining the
binding affinity of an antibody-drug conjugate (ADC) to its target antigen is a critical step in the
development of effective and safe therapeutics. The strength of this interaction, often
expressed as the dissociation constant (Kd), dictates the ADC's ability to selectively bind to
tumor cells, internalize, and deliver its cytotoxic payload. While various methods exist for this
purpose, choosing the most appropriate technique depends on the specific requirements of the
study, including throughput, the nature of the antigen, and the desired level of kinetic detail.

This guide provides a comprehensive comparison of four widely used methods for determining
ADC binding affinity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon
Resonance (SPR), Bio-Layer Interferometry (BLI), and Flow Cytometry. We present detailed
experimental protocols for each, summarize quantitative data for easy comparison, and provide
visualizations to clarify complex workflows.

Comparative Analysis of Binding Affinity Data

The selection of an appropriate assay for determining ADC binding affinity is crucial, as
different methodologies can yield varying results due to their inherent principles. The following
table summarizes representative binding affinity data for ADCs determined by the discussed
methods. It is important to note that a direct comparison of absolute Kd values across different
platforms should be approached with caution, as experimental conditions can significantly
influence the results.[1][2]
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ADC/Antibo  Target Measured
Method - Value Reference
dy Antigen Parameter
High-Affinity ~4 nM
SPR ADC (HAV- MET Kd (human), ~3 [3][4]
ADC) nM (rat)
Low-Affinity ~165 nM
ADC (LAV- MET Kd (human), [31[4]
ADC) ~121 nM (rat)
Trastuzumab HER2 Kd 1.8+0.15nM [5]
T-DM1 (ADC) HER2 Kd 27+014nM [5]
Flow
1C1 mAb EphA2 EC50 0.2nM [6]
Cytometry
2H7 mAb EphA2 EC50 1.0 nM [6]
_ 0.89 £ 0.02
BLI Nimotuzumab EGFR Kd
nM
Nimotuzumab
1.94 +0.02
-ADC (Low EGFR Kd
nM
DAR)
Nimotuzumab
) 3.75+0.03
-ADC (High EGFR Kd
nM
DAR)
Monoclonal 43.7-fold
ELISA R4 mAb Antibody Kd higher than [7]
Antigen SPR
Monoclonal 14.1-fold
R9 mAb Antibody Kd higher than [7]
Antigen SPR

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a
stronger binding affinity. EC50 (half-maximal effective concentration) from cell-based assays
like flow cytometry is an indicator of apparent affinity. Discrepancies between methods, such as
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those observed between ELISA and SPR, can arise because ELISA is an endpoint assay, and
equilibrium may not be reached, whereas SPR provides real-time kinetic data.[7]

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Competitive ELISA Protocol for ADC Binding Affinity

This protocol is designed to determine the binding affinity of an ADC by measuring its ability to
compete with a labeled antigen for binding to a limited amount of immobilized antibody.

Materials:

High-binding 96-well microplate

o Capture antibody (specific to the ADC's target antigen)

e Coating Buffer (e.g., 0.05M Carbonate-Bicarbonate, pH 9.6)
» Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

o Wash Buffer (e.g., PBS with 0.05% Tween-20)

e ADC sample and standards

e Enzyme-labeled antigen

e Substrate solution (e.g., TMB)

o Stop Solution (e.g., 2N H2S0a)

Microplate reader
Procedure:

o Coating: Dilute the capture antibody in Coating Buffer (1-10 ug/mL). Add 100 pL to each well
of the microplate. Incubate overnight at 4°C.[8]
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e Washing: Discard the coating solution and wash the plate three times with 200 pL of Wash
Buffer per well.

» Blocking: Add 200 pL of Blocking Buffer to each well to block non-specific binding sites.
Incubate for 1-2 hours at 37°C or overnight at 4°C.[9]

e Washing: Wash the plate three times with Wash Bulffer.

o Competition: Prepare serial dilutions of the ADC standard and the test ADC sample. In a
separate plate, pre-incubate 50 pL of each ADC dilution with 50 pL of the enzyme-labeled
antigen for 1 hour at 37°C.[9]

» Binding: Transfer 100 pL of the pre-incubated ADC/labeled-antigen mixture to the
corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[9]

e Washing: Wash the plate three times with Wash Bulffer.

e Detection: Add 100 pL of Substrate solution to each well. Incubate in the dark at room
temperature for 20-30 minutes.[9]

o Stopping the Reaction: Add 50 pL of Stop Solution to each well.[9]

o Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will
be inversely proportional to the concentration of the ADC in the sample.

Surface Plasmon Resonance (SPR) for ADC Binding
Kinetics

SPR is a label-free technique that provides real-time data on the association and dissociation
rates of the ADC-antigen interaction, from which the binding affinity (Kd) can be calculated.[10]

Materials:
e SPR instrument (e.g., Biacore)
e Sensor chip (e.g., CM5)

e Immobilization reagents (e.g., NHS, EDC, ethanolamine)
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Running buffer (e.g., HBS-EP+)

Recombinant target antigen (ligand)

ADC sample (analyte)

Regeneration solution (e.g., glycine-HCI, pH 1.5)[4]

Procedure:

o System Preparation: Start the SPR instrument, dock the sensor chip, and prime the system
with running buffer.[11]

e Ligand Immobilization:

o Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.[11]

o Inject the recombinant target antigen diluted in an appropriate buffer (e.g., 10 mM sodium
acetate, pH 5.0) over the activated surface to achieve the desired immobilization level
(e.g., 3000-5000 RU for initial experiments).[11]

o Deactivate any remaining active esters by injecting ethanolamine.[11]

e Analyte Binding:

o Prepare a series of dilutions of the ADC in running buffer.

o Inject the ADC dilutions sequentially over the immobilized antigen surface, starting with the
lowest concentration. Each injection cycle should include an association phase (analyte
flowing over the surface) and a dissociation phase (running buffer flowing over the
surface).[4]

o Surface Regeneration: After each ADC injection cycle, inject the regeneration solution to
remove the bound ADC and prepare the surface for the next injection.[4][10]

o Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1.1 Langmuir
binding) to determine the association rate constant (ka), dissociation rate constant (kd), and
the equilibrium dissociation constant (Kd = kd/ka).[10]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11023234/
https://dhvi.duke.edu/sites/default/files/2022-08/SPR%20Experiment%20Guide%20v1.3.pdf
https://dhvi.duke.edu/sites/default/files/2022-08/SPR%20Experiment%20Guide%20v1.3.pdf
https://dhvi.duke.edu/sites/default/files/2022-08/SPR%20Experiment%20Guide%20v1.3.pdf
https://dhvi.duke.edu/sites/default/files/2022-08/SPR%20Experiment%20Guide%20v1.3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6640708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6640708/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2702081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Bio-Layer Interferometry (BLI) for ADC Binding Kinetics

BLI is another label-free technique that measures biomolecular interactions in real-time. It is
particularly well-suited for high-throughput screening.[12]

Materials:

BLI instrument (e.g., Octet)

Biosensors (e.g., Ni-NTA for His-tagged proteins, Protein A/G for antibodies)

96-well microplate

Kinetics buffer (assay buffer)

Ligand (e.g., His-tagged antigen or antibody for capture)

Analyte (ADC)
Procedure:

o Plate Setup: Prepare a 96-well plate with the necessary reagents: kinetics buffer for
baseline, ligand solution for immobilization, wash wells with kinetics buffer, and serial
dilutions of the ADC analyte in kinetics buffer.

e Instrument Setup: Turn on the BLI instrument and allow it to warm up. Place the biosensors
and the prepared 96-well plate into the instrument.

o Assay Protocol:
o Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.[13]

o Loading: Immerse the biosensors into the wells containing the ligand to immobilize it onto
the sensor surface.[13]

o Baseline 2: Move the biosensors back to the baseline wells to remove any unbound ligand
and establish a new baseline.
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o Association: Move the biosensors into the wells containing the different concentrations of
the ADC analyte to measure the association phase.[14]

o Dissociation: Transfer the biosensors to wells containing only kinetics buffer to measure
the dissociation of the ADC from the ligand.[14]

o Data Analysis: The instrument's software will generate sensorgrams for each interaction. Fit
these curves to a suitable binding model (e.g., 1:1 or 2:1) to calculate ka, kd, and Kd.[12]

Flow Cytometry for Cell-Surface ADC Binding

Flow cytometry measures the binding of an ADC to its target antigen expressed on the surface
of cells, providing an apparent binding affinity (EC50).

Materials:

e Flow cytometer

» Target cells (expressing the antigen of interest)

» Control cells (negative for the antigen)

e ADC sample

 |sotype control ADC

o Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

o Fluorescently labeled secondary antibody (if the ADC is not directly labeled)
e Viability dye

Procedure:

o Cell Preparation: Harvest and wash the target and control cells. Resuspend the cells in cold
Flow Cytometry Staining Buffer at a concentration of 1-2 x 10° cells/mL.

» Blocking (Optional): If the cells express Fc receptors, incubate them with an Fc blocking
reagent for 15-30 minutes on ice to prevent non-specific binding.
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e Staining:
o Prepare serial dilutions of the ADC and the isotype control ADC in staining buffer.
o Add 100 pL of the diluted ADC or control to the respective tubes containing the cells.
o Incubate for 1-2 hours on ice, protected from light.

e Washing: Wash the cells three times with 1 mL of cold staining buffer, centrifuging at 300 x g
for 5 minutes at 4°C between washes.

e Secondary Staining (if applicable): If the ADC is not fluorescently labeled, resuspend the
cells in 100 pL of staining buffer containing a fluorescently labeled secondary antibody.
Incubate for 30-60 minutes on ice, protected from light, and then wash the cells as in the
previous step.

 Viability Staining: Resuspend the cells in 200-500 L of staining buffer containing a viability
dye.

o Data Acquisition: Acquire data on the flow cytometer, collecting a sufficient number of events
for each sample.

o Data Analysis:
o Gate on the single, live cell population.
o Determine the median fluorescence intensity (MFI) for each ADC concentration.

o Plot the MFI against the ADC concentration and fit the data to a one-site binding model to
determine the EC50 value.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for
the ELISA and a comparative logic for selecting an appropriate binding affinity assay.
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Figure 1. Workflow for Competitive ELISA.
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Figure 2. Decision tree for assay selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0293703
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0293703
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11023234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6244757/
https://www.researchgate.net/figure/Binding-Activities-of-mAbs-and-ADCs-Determined-Using-Flow-Cytometry-and-SPR_tbl1_317186288
https://www.rapidnovor.com/spr-vs-elisa/
https://www.mabtech.com/knowledge-hub/step-step-guide-elisa
https://www.creative-diagnostics.com/competitive-elisa-protocol.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6640708/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6640708/
https://dhvi.duke.edu/sites/default/files/2022-08/SPR%20Experiment%20Guide%20v1.3.pdf
https://bindingsolution.com/bli-key-features/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8443453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8443453/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8443453/
https://www.gatorbio.com/wp-content/uploads/2023/06/Getting-Started_Kinetics-Assay-Technote.pdf
https://www.benchchem.com/product/b2702081#elisa-protocol-for-determining-adc-binding-affinity
https://www.benchchem.com/product/b2702081#elisa-protocol-for-determining-adc-binding-affinity
https://www.benchchem.com/product/b2702081#elisa-protocol-for-determining-adc-binding-affinity
https://www.benchchem.com/product/b2702081#elisa-protocol-for-determining-adc-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2702081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b2702081?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2702081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

